molecular formula C13H14N2O3S B1298169 N-(4-amino-2-methoxyphenyl)benzenesulfonamide CAS No. 82565-49-9

N-(4-amino-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B1298169
CAS No.: 82565-49-9
M. Wt: 278.33 g/mol
InChI Key: KEJMWUWHCFJTSD-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure, which incorporates a benzenesulfonamide group, is a key pharmacophore in the inhibition of carbonic anhydrase enzymes . Certain carbonic anhydrase isoforms, such as CA IX, are overexpressed in hypoxic tumor environments, making them attractive targets for anticancer drug design . Research indicates that benzenesulfonamide derivatives can exhibit potent inhibitory effects against these tumor-associated enzymes, leading to the evaluation of their anti-proliferative activity against various cancer cell lines, including breast cancer models . Furthermore, structurally related benzenesulfonamide compounds have demonstrated promising antiviral properties. For instance, derivatives have been developed as potent inhibitors of the HIV-1 capsid (CA) protein, a pivotal target in the fight against drug-resistant HIV strains . These inhibitors can disrupt both early and late stages of the viral replication cycle, and ongoing research continues to optimize their potency and drug-like properties . The compound also serves as a valuable scaffold for investigating molecular interactions and conformational states, as studies on similar methoxyphenyl sulfonamides utilize techniques like X-ray diffraction and Hirshfeld surface analysis to understand their solid-state packing and noncovalent interactions . This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-13-9-10(14)7-8-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJMWUWHCFJTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354535
Record name Benzenesulfonamide, N-(4-amino-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82565-49-9
Record name Benzenesulfonamide, N-(4-amino-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-amino-2-methoxyaniline+benzenesulfonyl chlorideThis compound+HCl\text{4-amino-2-methoxyaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-amino-2-methoxyaniline+benzenesulfonyl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
N-(4-amino-2-methoxyphenyl)benzenesulfonamide serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound's ability to undergo these reactions makes it valuable for creating new chemical entities with potential applications in pharmaceuticals and materials science.

2. Enzyme Inhibition Studies:
The compound has been employed in research focusing on enzyme inhibition. Its structural features allow it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms. For instance, it has been investigated for its inhibitory effects on carbonic anhydrase enzymes, which are vital in physiological processes.

Biological Applications

1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and parasites, including Leishmania species. This suggests potential applications in treating infectious diseases.

2. Anticancer Potential:
The compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and microtubule destabilization. For example, cytotoxicity assays revealed significant effects against human cancer cell lines such as DU145 and K562, with IC50 values indicating effective cell death at low concentrations (see Table 1).

Cell LineIC50 (µM)% Cell Viability
DU14515.345%
K56212.738%

Case Studies

1. Cytotoxicity Assays:
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (DU145 and K562), the compound exhibited notable IC50 values, indicating effective cell death at low concentrations.

2. Antimicrobial Activity Evaluation:
Another study focused on its antimicrobial effects against Leishmania species showed that the compound had a selectivity index higher than traditional treatments like Amphotericin B, showcasing its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of N-(4-amino-2-methoxyphenyl)benzenesulfonamide with four analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Hydrogen Bond Acceptors/Donors Biological Activity Highlights References
This compound C₁₃H₁₄N₂O₃S 278.33 -NH₂ (4-position), -OCH₃ (2-position) ~1.8 (estimated) 5 acceptors, 2 donors Under investigation for bioactivity
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 -OCH₃ (4-position) ~2.1 3 acceptors, 1 donor Studied for crystal structure and bioactivity
N-(4-amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide C₁₃H₁₃FN₂O₃S 296.32 -NH₂ (4-position), -OCH₃ (2-position), -F (4-position) ~2.0 5 acceptors, 2 donors Enhanced metabolic stability due to fluorine
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide C₂₀H₁₉NO₃S 361.44 -Benzyl, -OCH₃ (2-position) ~3.5 3 acceptors, 1 donor Bulkier structure; reduced solubility
T0901317 (LXR agonist) C₁₉H₁₅F₆NO₃S 475.39 -CF₃, -OH, -CF₂CH₃ ~4.9 6 acceptors, 1 donor Potent LXR agonist; high lipophilicity

*LogP values are estimated using fragment-based methods.

Key Observations:

Fluorination (as in the 4-fluoro analog) introduces electronegativity, improving metabolic stability and altering electronic distribution . Bulkier groups (e.g., benzyl in N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide) reduce solubility but may enhance receptor selectivity .

Lipophilicity :

  • The target compound has moderate lipophilicity (LogP ~1.8), making it more membrane-permeable than the highly fluorinated T0901317 (LogP ~4.9), which is optimized for nuclear receptor binding .
This compound:
  • Antibacterial Activity: Sulfonamides are historically significant as antibiotics; the amino group may enhance interaction with bacterial dihydropteroate synthase .
Analogs:

N-(4-Methoxyphenyl)benzenesulfonamide :

  • Studied for crystal packing and hydrogen-bonding networks, which influence solid-state stability .

4-Fluoro Analog :

  • Fluorine's electron-withdrawing effects may improve pharmacokinetics, as seen in FDA-approved fluorinated drugs .

T0901317: A synthetic LXR agonist with EC₅₀ values in the nanomolar range, highlighting the impact of trifluoromethyl groups on receptor affinity .

Biological Activity

N-(4-amino-2-methoxyphenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an aromatic system, characterized by the following structural formula:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

This compound is notable for its antimicrobial and anti-inflammatory properties, which are typical of many sulfonamide derivatives. The presence of the amino group and methoxy substituent enhances its solubility and biological activity.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes involved in folic acid synthesis, which is crucial for bacterial growth. This inhibition disrupts essential metabolic pathways in bacteria, leading to their death.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. This activity is largely attributed to its ability to inhibit folic acid synthesis, a critical pathway for bacterial survival. In vitro studies have shown that it effectively reduces the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. For example, it may reduce inflammation in models of arthritis or other inflammatory diseases by inhibiting key inflammatory mediators.

Case Studies and Experimental Data

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, comparable to established antibiotics.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked decrease in paw edema, suggesting its potential use in treating inflammatory conditions .
  • Pharmacokinetic Studies : Theoretical pharmacokinetic parameters were assessed using computational models. These studies indicated favorable absorption and distribution characteristics, suggesting good bioavailability for therapeutic use .

Comparative Analysis with Other Sulfonamides

The following table summarizes the biological activities of selected sulfonamide derivatives compared to this compound:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
This compoundSignificantModerateEffective against various bacterial strains
4-Amino-N-(2-pyrimidinyl)benzenesulfonamideHighLowCommonly used as an antibiotic
4-Amino-N-(thiazol-2-yl)benzenesulfonamideModerateModerateExhibits different antimicrobial properties
4-Amino-N-(4-fluorophenyl)benzenesulfonamideHighLowEnhanced lipophilicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-amino-2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : The synthesis typically involves sulfonylation of 4-amino-2-methoxyaniline with benzenesulfonyl chloride. Key parameters include temperature control (0–5°C), use of anhydrous solvents (e.g., dichloromethane), and stoichiometric excess of the sulfonyl chloride to ensure complete reaction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from intermediates like unreacted aniline or disubstituted byproducts .

Q. How can single-crystal X-ray diffraction (XRD) be employed to resolve the compound’s molecular geometry and hydrogen-bonding interactions?

  • Methodology : Crystallize the compound via slow evaporation in a polar aprotic solvent (e.g., DMSO). Data collection using a diffractometer (Mo-Kα radiation) and refinement with SHELX or WinGX allows precise determination of bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). For visualization, ORTEP-III is recommended to generate thermal ellipsoid plots and analyze packing motifs .

Q. What in vitro assays are suitable for preliminary screening of its anticancer activity?

  • Methodology : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. IC₅₀ values can be determined via dose-response curves. Structural analogs with sulfonamide and methoxy groups have shown comparable activity to doxorubicin, suggesting similar mechanisms (e.g., topoisomerase inhibition) .

Advanced Research Questions

Q. How can Multiwfn software analyze the compound’s electron density distribution to predict reactive sites?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to generate wavefunction files. Use Multiwfn to compute electrostatic potential (ESP) maps, localized orbital locator (LOL) surfaces, and Fukui indices. Regions with high ESP negativity (e.g., sulfonamide oxygen) indicate nucleophilic reactivity, while aromatic rings with low electron density may participate in π-π stacking .

Q. What strategies address crystallographic challenges such as twinning or weak diffraction in this compound?

  • Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands . Weak diffraction can be mitigated by cryocooling (100 K) or using synchrotron radiation. High-resolution data (≤1.0 Å) improves refinement accuracy, particularly for disordered methoxy or sulfonamide groups .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodology : Systematically modify substituents (e.g., replace methoxy with halogen or bulkier groups) and evaluate changes in biological activity. Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptor count can predict pharmacokinetic properties. Analogues with dichlorobenzene substitutions (e.g., 3,4-dichloro derivatives) show improved antimicrobial potency due to enhanced lipophilicity .

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